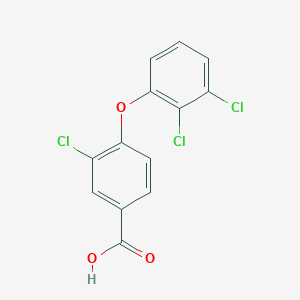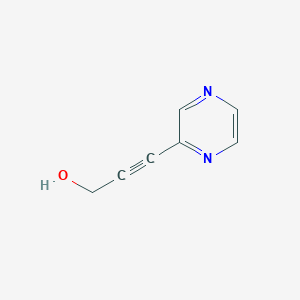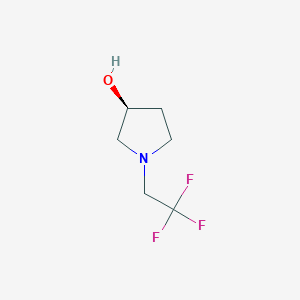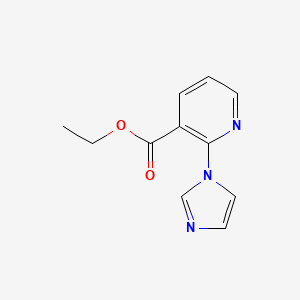
2-(4-氯-3-氟苯基)-1-(2-甲氧基乙基)吡咯烷-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine (2C-F-MEP) is a synthetic compound belonging to the class of pyrrolidines. It has been studied extensively in scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and physiology.
科学研究应用
吡咯和吡咯烷衍生物
吡咯和吡咯烷衍生物,包括与 2-(4-氯-3-氟苯基)-1-(2-甲氧基乙基)吡咯烷-3-胺 相似的化合物,是血红素和叶绿素等各种生物分子的基础。这些衍生物以其芳香特性而闻名,通常通过胺与含羰基化合物的缩合制备。所得化合物在包括溶剂生产、润湿剂以及导电薄膜和非芳香环状酰胺体系合成在内的不同领域中具有实用性。例如,聚吡咯因形成高度稳定、柔韧且导电的薄膜而著称 (Anderson & Liu, 2000)。
胺中的氢键碱性
2-(4-氯-3-氟苯基)-1-(2-甲氧基乙基)吡咯烷-3-胺 的化学结构(包括吡咯烷环)与氢键碱性的研究相关。对仲胺(如吡咯烷)的研究突出了其氢键碱性对空间效应和氮孤对电子性质的敏感性。这些因素对于理解此类化合物的结合和相互作用行为至关重要 (Graton 等,2001)。
药物化学和合成
存在于 2-(4-氯-3-氟苯基)-1-(2-甲氧基乙基)吡咯烷-3-胺 中的吡咯烷环是药物化合物合成中的一个常见特征。例如,N-取代吡咯烷酮已被用于合成 5-甲氧基化 3-吡咯啉-2-酮,后者可用作农用化学品或药物化合物生产中的有用加合物。此类转化强调了吡咯烷衍生物在新化学实体开发中的作用 (Ghelfi 等,2003)。
化学反应性和生物学评估
2-(4-氯-3-氟苯基)-1-(2-甲氧基乙基)吡咯烷-3-胺 的化学结构与反应性和生物学评估的研究相关。具有相似结构的化合物已被用于构建各种含氮杂环化合物,然后研究其生物活性。这说明了此类化合物在药物发现和开发中的潜力 (Farouk 等,2021)。
属性
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O/c1-18-7-6-17-5-4-12(16)13(17)9-2-3-10(14)11(15)8-9/h2-3,8,12-13H,4-7,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFNNMNKCZZXJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)






![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B1426818.png)
![N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1426819.png)


